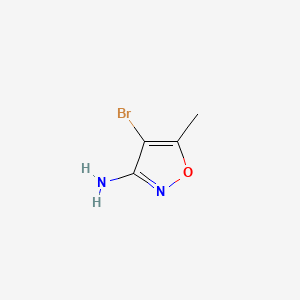

3-Amino-4-bromo-5-methylisoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZOZNWEHSNXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379044 | |

| Record name | 3-Amino-4-bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5819-40-9 | |

| Record name | 4-Bromo-5-methyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5819-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5819-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Bromo 5 Methylisoxazole and Analogous Structures

Direct Synthetic Routes to 3-Amino-4-bromo-5-methylisoxazole

The synthesis of this compound can be approached through direct functionalization of a pre-formed isoxazole (B147169) ring or by constructing the ring from a precursor already containing the necessary substituents.

Halogenation Protocols for Amino-Methylisoxazoles

The direct halogenation of the 3-amino-5-methylisoxazole (B124983) core is a primary strategy for synthesizing the title compound. The amino group at the C3 position of the isoxazole ring acts as an activating group, directing electrophilic substitution, such as bromination, to the C4 position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS).

The reaction typically involves treating 3-amino-5-methylisoxazole with NBS in a suitable inert solvent. The choice of solvent is crucial to avoid side reactions, with aprotic solvents like acetonitrile (B52724) or chlorinated solvents being preferred. organic-chemistry.org This method offers a straightforward approach to introduce a bromine atom at the desired position with high regioselectivity. The reaction proceeds under mild conditions, making it compatible with the functional groups present on the isoxazole ring. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Representative Halogenation of Activated Aromatic Compounds

| Reagent | Substrate Type | Solvent(s) | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Activated aromatic compounds | Acetonitrile | Avoids hazardous chlorinated solvents like CCl₄. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Activated aromatic compounds | Tetrabutylammonium bromide | Provides predominant para-selective monobromination. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Alcohols, Amines | Not specified | Used for oxidation via a bromo-intermediate followed by elimination. organic-chemistry.org |

Ring-Closure Reactions Leading to the this compound Framework

An alternative to post-synthesis functionalization is the construction of the isoxazole ring from acyclic precursors that already incorporate the bromine atom. This approach builds the heterocyclic system with the final substitution pattern in place. One such method involves the reaction of a nitrile compound with a hydroxylamine (B1172632) derivative in an alkaline medium. google.comgoogle.com

For instance, starting materials like 2,3-dibromobutyronitrile or 2-bromocrotononitrile can be reacted with hydroxyurea (B1673989) (a hydroxylamine equivalent) under basic conditions (pH 10.1-13) to yield 3-amino-5-methylisoxazole. google.com While this specific patent aims for the non-brominated analog, the use of a brominated starting material like 2,3-dibromobutyronitrile demonstrates the principle of incorporating the halogen prior to cyclization. A hypothetical, yet plausible, route to this compound would involve the cyclization of 2-bromo-3-oxobutanenitrile (B12987943) with hydroxylamine hydrochloride.

Table 2: Ring-Closure Synthesis of 3-Amino-5-methylisoxazole

| Nitrile Precursor(s) | Reagent | Medium | pH Range |

|---|

Data sourced from patent describing the synthesis of 3-amino-5-methylisoxazole, illustrating the use of halogenated precursors. google.com

General Synthetic Strategies for Substituted Aminoisoxazoles and Bromoisoxazoles

Broader synthetic strategies provide access to a wide array of substituted aminoisoxazoles and bromoisoxazoles, which are valuable for creating libraries of compounds for various applications.

1,3-Dipolar Cycloaddition Reactions (e.g., Alkyne with Bromonitrile Oxide)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. acs.org This method is highly versatile and allows for the regioselective formation of 3,5-disubstituted isoxazoles. acs.org To synthesize bromoisoxazoles, one can employ a bromo-substituted alkyne or, more commonly, a bromonitrile oxide.

Bromonitrile oxide can be generated in situ from dibromoformaldoxime. Its reaction with an alkyne, such as propyne, would theoretically lead to the formation of a 3-bromo-5-methylisoxazole. This approach provides a powerful tool for constructing the isoxazole ring with a bromine atom directly attached at the 3-position. A related tandem synthesis avoids the direct use of 1,3-dipolar cycloaddition by reacting 1-copper(I) alkynes with dihaloformaldoximes under base-free conditions to produce 3-haloisoxazoles. acs.org

Ring-Closure Reactions of Precursors with Hydroxylamine Derivatives

The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative is a classical and widely used method for isoxazole ring formation. researchgate.net This strategy is particularly effective for producing a variety of substituted isoxazoles.

Several variations of this method exist:

From β-Ketonitriles: The reaction of β-ketonitriles with hydroxylamine is a direct route to 3-aminoisoxazoles. For example, a patented three-step process describes the initial formation of acetyl acetonitrile from ethyl acetate (B1210297) and acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide, and subsequent ring closure with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methyl isoxazole. google.com

From Enaminones: A highly regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles can be achieved from enaminones by carefully selecting the reaction conditions. Treating enaminones with aqueous hydroxylamine can lead to either the 3-amino or 5-amino regioisomer in good yields.

From Thioxopropanoates: The reaction of thioxopropanoate derivatives with hydroxylamine provides a useful method for the synthesis of substituted 5-amino-3-arylaminoisoxazoles. researchgate.net

Addition-Elimination and Oxidation Protocols for Aminoisoxazoles from Bromoisoxazolines

A novel two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles starting from readily available 3-bromoisoxazolines. This method involves an initial addition-elimination reaction followed by an oxidation step.

The process is as follows:

Addition-Elimination: 3-Bromoisoxazolines react with various amines in the presence of a base to afford the corresponding 3-aminoisoxazolines. This reaction is reported to be high-yielding and works with a variety of amines, which is a significant advantage over traditional SNAr reactions on 3-haloisoxazoles.

Oxidation: The resulting 3-aminoisoxazolines are then oxidized to the aromatic 3-aminoisoxazoles. An iodine-mediated oxidation protocol has been developed that provides the final products in consistently high yields.

This combination of methodologies offers a reliable and efficient route to a diverse range of 3-aminoisoxazoles.

Palladium-Catalyzed Coupling Reactions for Isoxazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the isoxazole ring system. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the isoxazole core.

One prominent example is the direct C-H arylation of isoxazoles. Research has demonstrated that the C-H bond at the 5-position of the isoxazole ring can be selectively activated and coupled with aryl iodides in the presence of a palladium catalyst. nih.gov This method provides a direct route to 5-arylisoxazoles, offering moderate to good yields. nih.gov

The Suzuki coupling reaction is another versatile palladium-catalyzed method utilized for isoxazole functionalization. A one-pot protocol has been developed for the cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov This domino reaction proceeds through an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring and subsequent deformylation to yield arylacetonitriles. nih.gov This transformation highlights the utility of isoxazoles as latent synthons for other functional groups.

Furthermore, palladium catalysis facilitates the synthesis of complex concatenated azole structures. researchgate.net Methodologies have been developed for the chemoselective preparation of bisoxazole and thiazole-oxazole derivatives through sp2-sp2 transition metal-mediated coupling reactions, with palladium being a key catalyst. researchgate.net These reactions often involve the preparation of organozinc reagents from corresponding bromo- or iodo-isoxazoles, which then participate in the palladium-catalyzed cross-coupling. researchgate.net

The following table summarizes key palladium-catalyzed reactions for isoxazole functionalization:

| Reaction Type | Reactants | Catalyst System | Product | Key Features |

| Direct C-H Arylation | Isoxazole, Aryl iodide | Palladium catalyst | 5-Arylisoxazole | Selective activation of the C-5 position. nih.gov |

| Suzuki Coupling-Fragmentation | Aryl halide, Isoxazole-4-boronic acid pinacol ester | PdCl2(dppf), KF | Arylacetonitrile | Domino reaction involving coupling and ring fragmentation. nih.gov |

| Concatenated Azole Synthesis | Bromo/Iodo-isoxazoles, Organozinc reagents | Palladium catalyst | Bisoxazoles, Thiazole-oxazoles | Enables the synthesis of complex heterocyclic systems. researchgate.net |

Microwave-Assisted Synthesis Techniques for Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. abap.co.inresearchgate.netnveo.org This technology has been successfully applied to the synthesis of various isoxazole derivatives.

The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride is a common application of microwave irradiation. abap.co.inresearchgate.netnveo.org This method significantly reduces the reaction time from hours to minutes while improving the product yield. researchgate.net For instance, a reaction that requires 6-8 hours under conventional heating can be completed within 6-10 minutes with microwave assistance, with yields improving from 58-69% to 67-82%. researchgate.net

Microwave irradiation is also employed in the synthesis of oxazoles and diastereoselective oxazolines from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). acs.org By carefully controlling the basic conditions and utilizing microwave heating, these reactions proceed with moderate to excellent yields and high efficiency. acs.org A gram-scale synthesis of 5-phenyl oxazole (B20620) has been demonstrated using this microwave-assisted protocol, highlighting its potential for larger-scale applications. acs.org

The benefits of microwave-assisted synthesis for isoxazole derivatives are summarized below:

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Isoxazole synthesis from chalcones | 6-8 hours, 58-69% | 6-10 minutes, 67-82% | researchgate.net |

| 5-Phenyl oxazole synthesis | Not specified | 8 minutes, 96% | acs.org |

| Substituted isoxazole synthesis | Not specified | 2.5 minutes, 72% | zenodo.org |

These examples underscore the advantages of microwave-assisted synthesis in terms of efficiency and yield for preparing isoxazole and related heterocyclic structures.

Synthesis of Key Intermediates and Related Analogs

The synthesis of complex molecules like this compound relies on the efficient preparation of key precursors and the strategic transformation of related analogs.

Preparation of 3-Amino-5-methylisoxazole as a Core Precursor

3-Amino-5-methylisoxazole is a fundamental building block for the synthesis of more complex derivatives, including its brominated counterpart. Several synthetic routes to this precursor have been developed.

One common method involves the reaction of various nitrile compounds with hydroxyurea in an alkaline medium. google.com Specifically, nitriles such as 2,3-dibromobutyronitrile, 2-bromo-3-methoxybutyronitrile, 2-bromocrotononitrile, or tetrolonitrile can be reacted with hydroxyurea while maintaining a pH between 10.1 and 13 to produce 3-amino-5-methylisoxazole. google.com

Another approach starts from readily available materials like ethyl acetate and acetonitrile. google.com These are first reacted in the presence of a metal alkali to form acetyl acetonitrile. google.com This intermediate is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com

A three-step synthesis starting from ethyl cyanoacetate (B8463686) has also been reported for the preparation of 5-amino-3-methylisoxazole-4-carboxylic acid, a related analog. nih.gov This involves the initial reaction with triethyl orthoacetate, followed by cyclization with hydroxylamine and subsequent hydrolysis. nih.gov

The following table outlines different synthetic strategies for 3-amino-5-methylisoxazole and a related analog:

| Starting Materials | Key Reagents | Product | Reference |

| 2,3-Dibromobutyronitrile, etc. | Hydroxyurea, Alkali metal hydroxide | 3-Amino-5-methylisoxazole | google.com |

| Ethyl acetate, Acetonitrile | Metal alkali, p-Toluenesulfonyl hydrazide, Hydroxylamine | 3-Amino-5-methylisoxazole | google.com |

| Ethyl cyanoacetate, Triethyl orthoacetate | DMAP, EtONa, NH₂OH·HCl, NaOH | 5-Amino-3-methylisoxazole-4-carboxylic acid | nih.gov |

Formation of β-Ketonitriles from 3-Bromoisoxazoles via Reductive Cleavage

The isoxazole ring can be strategically cleaved to generate other valuable functional groups. A notable transformation is the reductive cleavage of 3-bromoisoxazoles to form β-ketonitriles. researchgate.netpsu.edueurekaselect.com

This ring-opening reaction can be achieved using reagents such as molybdenum hexacarbonyl or iron(II) chloride tetrahydrate. psu.edueurekaselect.com These methods provide good yields of the corresponding β-ketonitriles from a series of substituted 3-bromoisoxazoles. psu.edueurekaselect.com This transformation is significant as β-ketonitriles are important intermediates in organic synthesis, serving as precursors for a variety of molecules. rsc.orgnih.gov

The reductive cleavage of the N-O bond in the isoxazole ring can also be mediated by other reagents like samarium diiodide (SmI₂), leading to different products depending on the reaction conditions. researchgate.net For instance, treatment of 3-aryl-2,1-benzisoxazoles with SmI₂ results in the formation of 2-aminobenzophenones upon protonation. researchgate.net

This reductive cleavage strategy highlights the versatility of the isoxazole ring as a synthetic intermediate, where its inherent reactivity can be harnessed to access diverse chemical structures.

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Bromo 5 Methylisoxazole

Reactivity of the Amino Functionality

The amino group at the C3 position of the isoxazole (B147169) ring is a primary site for nucleophilic reactions. Its reactivity is modulated by the electronic nature of the heterocyclic ring. Studies on related amino-isoxazoles indicate that this amino group can participate in a variety of fundamental organic reactions. nih.govresearchgate.net

Protonation, Acylation, and Alkylation Reactions

As a primary amine, the amino group of 3-Amino-4-bromo-5-methylisoxazole can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. This basic character is a fundamental aspect of its reactivity.

Acylation: The nucleophilic character of the amino group allows it to undergo acylation reactions with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Research on the structurally similar 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has shown that while the amino group can be acylated, its reactivity may be somewhat attenuated. nih.gov In the case of AMIA, acylation of the amino group required multiple coupling steps, suggesting that the isoxazole ring system can influence the nucleophilicity of the exocyclic amine. nih.gov Nevertheless, it is well-established that the NH2 group is the primary nucleophilic center in such molecules during reactions with electrophilic partners like pyruvic acid derivatives. researchgate.net

Alkylation: Similarly, the amino group is susceptible to alkylation by alkyl halides or other alkylating agents. This reaction would proceed via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, leading to the formation of secondary and tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and stoichiometry.

Condensation Reactions Leading to Schiff Bases

A significant and widely utilized transformation of the amino group in 3-amino-isoxazoles is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Numerous studies have demonstrated the successful synthesis of Schiff bases from the parent compound, 3-amino-5-methylisoxazole (B124983), by reacting it with a variety of substituted aldehydes. researchgate.netjocpr.comresearchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol, sometimes with the aid of microwave irradiation to reduce reaction times. jocpr.comresearchgate.net The resulting Schiff bases are valuable intermediates themselves, often used as ligands for the synthesis of metal complexes. researchgate.netjocpr.com

| Aldehyde Reactant | Resulting Schiff Base Type | Reaction Conditions | Reference |

|---|---|---|---|

| Salicylaldehyde (B1680747) | Isoxazolyl-imino-phenol | Reflux in Methanol | researchgate.net |

| Substituted Salicylaldehydes | Substituted Isoxazolyl-imino-phenols | Microwave Irradiation | researchgate.net |

| 5-Methyl Salicylaldehyde | 2-{[(5'-methyl-3'-isoxazolyl)imino] methyl} phenol (B47542) | Reflux in Methanol | jocpr.com |

| 4-Methoxy Salicylaldehyde | 5-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino] methyl} phenol | Reflux in Methanol | jocpr.com |

| o-Hydroxynaphthaldehyde | Isoxazolyl-imino-naphthalenol | Reflux in Methanol | researchgate.net |

Reactions Involving the Bromine Substituent

The bromine atom at the C4 position is a key handle for introducing molecular diversity, primarily through substitution reactions. Its position on the electron-rich isoxazole ring makes it amenable to various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine is generally difficult on electron-rich heterocyclic systems unless activated by strongly electron-withdrawing groups. However, the development of palladium-catalyzed cross-coupling reactions has provided powerful methods to substitute aryl halides. wikipedia.orgacsgcipr.org For this compound, the bromine atom can be replaced by a wide range of substituents using these techniques.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-isoxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C4 position. Challenging couplings involving heteroaryl substrates, such as isoxazole boronates, have been successfully optimized. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the bromo-isoxazole with an alkene to form a new C-C bond, resulting in a vinylated isoxazole. beilstein-journals.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromo-isoxazole with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method provides a direct route to 3,4-diamino-5-methylisoxazole derivatives, which would be difficult to access through classical methods. The protocol has been shown to be effective for other bromo-substituted five-membered heterocycles like bromo-imidazoles and -pyrazoles. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C-C | 3-Amino-5-methyl-4-substituted-isoxazole |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C | 3-Amino-5-methyl-4-vinyl-isoxazole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | N-Substituted-3-amino-5-methylisoxazol-4-amine |

Elimination Reactions to Unsaturated Species

The generation of highly reactive intermediates like hetarynes via elimination reactions from dihalo- or halo-heterocycles is a known phenomenon in heterocyclic chemistry. In principle, treatment of this compound with a strong base could potentially lead to an elimination reaction. A patent for the synthesis of the related 3-amino-5-methyl-isoxazole mentions the formation of an amino-methyl-dihydro-bromo-isoxazole as a side product, which suggests the possibility of addition/elimination pathways under certain basic conditions. google.com However, specific studies detailing the deliberate generation of an "isoxazolyne" intermediate from this compound for subsequent trapping are not extensively documented in the literature.

Isoxazole Ring Transformations

The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. The N-O bond within the ring is its characteristic weak point and can be cleaved under reductive conditions, leading to ring-opening. However, many reactions can be performed on the substituents without affecting the core ring structure.

For instance, in multicomponent reactions involving 3-amino-5-methylisoxazole, pyruvic acid, and aldehydes, the isoxazole ring remains intact while new heterocyclic rings (furanones and pyrrolones) are constructed via reactions at the amino group. researchgate.net This highlights the robustness of the isoxazole core under these specific synthetic conditions. While transformations such as the isomerization of isoxazole derivatives into other heterocycles like oxazoles have been reported, these typically involve specific starting materials and are not general rearrangement pathways for a substituted isoxazole like the title compound. researchgate.net For this compound, the primary reactive pathways involve the exocyclic amino and bromo functionalities rather than transformations of the ring itself under common synthetic protocols.

Reductive Cleavage of the Nitrogen-Oxygen Bond

The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions, a characteristic reaction for this heterocyclic system. While specific studies on this compound are not prevalent, the general mechanism involves the breaking of this weak bond, typically leading to the formation of a β-amino enone. clockss.org

Catalytic hydrogenation is a common method to achieve this transformation. clockss.org The process involves the use of catalysts like palladium or platinum, which facilitate the addition of hydrogen across the N-O bond, leading to its scission. For isoxazole compounds, this cleavage unmasks a 1,3-dicarbonyl-like functionality, which in the case of an amino-substituted isoxazole, results in a vinylogous amide. clockss.org

Alternative methods for reductive ring cleavage have also been reported for related isoxazoles. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) can induce reductive cleavage of the isoxazole ring. rsc.org Furthermore, a clean and efficient catalytic aerobic reductive ring-cleavage of a 3-methylanthra[1,2-c]isoxazole derivative has been achieved using simple organic primary amines as catalysts in water, yielding an ortho-amino ketone. cjcatal.com These examples highlight the various strategies available for cleaving the isoxazole ring, which are broadly applicable to derivatives like this compound.

Ring Expansion and Rearrangement Processes

The isoxazole ring can undergo a variety of rearrangement and ring transformation reactions, often initiated by the cleavage of the N-O bond. These processes can lead to the formation of different heterocyclic systems or functionalized open-chain compounds.

One notable transformation is the rearrangement of isoxazoles into other five-membered heterocycles like oxazoles. This can occur through thermal or photochemical means. acs.org A proposed mechanism for a base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles involves an initial Boulton–Katritzky type ring transposition, followed by a Neber-like rearrangement to form an azirine intermediate, which then collapses to the more stable oxazole (B20620) ring. rsc.orgrsc.org

Ring expansion is another possible pathway. For example, the reaction of a 5-(ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes resulted in a ring transformation to produce 3-cyano-1,5-benzodiazepine C-nucleosides. nih.gov This process involves the initial formation of a Schiff base followed by a cyclocondensation reaction that expands the ring system. nih.gov Additionally, novel rearrangements of the isoxazole ring have been observed under specific conditions, such as during collision-induced dissociation in mass spectrometry studies of related compounds, indicating the ring's potential for complex intramolecular transformations. nih.gov

Equilibrium Studies with Nitrile Ylide Intermediates (e.g., 5-alkoxy-2-aminooxazoles)

The isomerization of isoxazoles to oxazoles often proceeds through high-energy, transient intermediates, including nitrile ylides. Photochemical or thermal excitation of an isoxazole can lead to the homolytic cleavage of the N-O bond. acs.org This is often followed by the formation of an acyl-stabilized azirine intermediate. rsc.orgacs.org

Complexation Chemistry and Metal Chelation

The presence of the amino group and the nitrogen and oxygen heteroatoms in the isoxazole ring gives this compound the potential to act as a ligand, forming coordination complexes with various metal ions. Often, the amino group is first converted into a Schiff base to enhance its coordinating ability.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Research on the closely related 3-amino-5-methylisoxazole has shown that its Schiff base derivatives readily form complexes with divalent transition metal ions. jocpr.com These Schiff bases, typically formed by condensing the aminoisoxazole with a salicylaldehyde derivative, act as bidentate or tridentate ligands. jocpr.comsciensage.info

Coordination generally occurs through the azomethine nitrogen of the Schiff base and the phenolic oxygen. jocpr.com The metal ions Co(II), Ni(II), Cu(II), and Zn(II) have been shown to form stable chelates with these ligands. jocpr.comsciensage.info The resulting metal complexes are typically colored, stable in air, and soluble in organic solvents like DMSO and methanol. jocpr.com Characterization using various spectroscopic and analytical techniques confirms the coordination of the ligand to the metal center, often resulting in octahedral or square planar geometries, depending on the metal and other coordinating species like water molecules. jocpr.comwikipedia.org

Table 1: Analytical Data and Properties of Metal Complexes with a Schiff Base of 3-Amino-5-methylisoxazole Data derived from a study on 4-methyl-2-{[(5'-methyl-3'-isoxazolyl)imino] methyl} phenol (MEMIIMP), a Schiff base of 3-amino-5-methyl isoxazole. jocpr.com

| Metal Complex Formula | Color | Decomp. Temp. (°C) |

| [Cu(MEMIIMP)₂(H₂O)₂] | Green | 165 |

| [Ni(MEMIIMP)₂(H₂O)₂] | Green | 180 |

| [Co(MEMIIMP)₂(H₂O)₂] | Brown | 190 |

| [Zn(MEMIIMP)₂] | Yellow | 226 |

Stability Constant Determination of Metal-Ligand Complexes

The stability of the metal complexes formed with Schiff bases of 3-amino-5-methylisoxazole has been quantitatively assessed by determining their stability constants, often using potentiometric titration methods. sciensage.inforesearchgate.net These constants provide a measure of the strength of the metal-ligand interaction in solution. scispace.com

Potentiometric studies on the complexes of Co(II), Ni(II), Cu(II), and Zn(II) with various Schiff bases derived from 3-amino-5-methylisoxazole have shown the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution. sciensage.info The order of stability for these complexes typically follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). sciensage.info This observed order is influenced by factors such as the polarizing ability of the metal ion and crystal field stabilization energies. sciensage.info The stability is also dependent on the nature of the substituents on the Schiff base ligand, with more basic ligands generally forming more stable complexes. sciensage.info

Table 2: Stepwise Stability Constants (log K) of Metal Complexes with Schiff Bases of 3-Amino-5-methylisoxazole Data from potentiometric studies of various Schiff bases derived from 3-amino-5-methylisoxazole in an aqueous medium at 303K and 0.1M ionic strength. sciensage.info

| Metal Ion | Ligand* | log K₁ | log K₂ |

| Cu(II) | MMIIMP | 9.08 | 7.96 |

| Ni(II) | MMIIMP | 6.25 | 5.12 |

| Co(II) | MMIIMP | 6.01 | 4.89 |

| Zn(II) | MMIIMP | 5.86 | 4.64 |

| Cu(II) | MIIMN | 8.86 | 7.64 |

| Ni(II) | MIIMN | 5.98 | 4.86 |

| Co(II) | MIIMN | 5.74 | 4.62 |

| Zn(II) | MIIMN | 5.51 | 4.39 |

*Ligands are Schiff bases: MMIIMP = 5-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol; MIIMN = 2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}-1-naphthol. sciensage.info

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 Bromo 5 Methylisoxazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Amino-4-bromo-5-methylisoxazole, both ¹H and ¹³C NMR are employed to confirm the molecular structure and analyze its carbon framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would feature two distinct signals corresponding to the two types of protons present:

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are chemically equivalent and are expected to produce a sharp singlet. This signal would typically appear in the upfield region of the spectrum.

Amino Protons (-NH₂): The two protons of the amino group at the C3 position are also equivalent and would likely appear as a broad singlet. The chemical shift of this peak can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

The integration of these signals would confirm a 3:2 proton ratio, consistent with the molecular structure.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). The structure of this compound contains four unique carbon atoms, which would result in four distinct signals in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are influenced by the electronic environment of each carbon atom within the isoxazole (B147169) ring and by the attached substituents.

The expected signals correspond to:

The carbon of the -CH₃ group.

The C4-Br carbon, which would be shifted downfield due to the deshielding effect of the bromine atom.

The C5-CH₃ carbon of the isoxazole ring.

The C3-NH₂ carbon, significantly influenced by the nitrogen atom.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on typical chemical shift values for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.0 - 2.5 | Singlet | CH ₃ |

| ¹H | ~5.0 - 6.0 | Broad Singlet | NH ₂ |

| ¹³C | ~10 - 15 | Singlet | C H₃ |

| ¹³C | ~90 - 100 | Singlet | C 4-Br |

| ¹³C | ~155 - 165 | Singlet | C 5-CH₃ |

| ¹³C | ~160 - 170 | Singlet | C 3-NH₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups.

Key expected vibrational modes include:

N-H Stretching: The amino group (-NH₂) should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Vibrations associated with the methyl (-CH₃) group are expected just below 3000 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would produce characteristic stretching bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the amino group typically appears as a moderately strong band around 1600 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear as a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound Predicted data based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3350 - 3250 | Symmetric N-H Stretch | Amino (-NH₂) |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1650 - 1580 | C=N Stretch / N-H Bend | Isoxazole Ring / Amino |

| 1550 - 1450 | C=C Stretch | Isoxazole Ring |

| 600 - 500 | C-Br Stretch | Bromo (-Br) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

For this compound (C₄H₅BrN₂O), the molecular weight is 177.00 g/mol . nih.gov A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₄H₅⁷⁹BrN₂O]⁺ and another, two mass units higher, for [C₄H₅⁸¹BrN₂O]⁺.

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Plausible fragmentation pathways include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a significant fragment ion.

Ring Cleavage: The isoxazole ring can break apart, leading to various smaller fragment ions. Common losses include CO and NO moieties.

Loss of methyl radical: Cleavage of the C-CH₃ bond could also occur.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrN₂O | nih.gov |

| Molecular Weight | 177.00 g/mol | nih.gov |

| Exact Mass | 175.95853 Da | nih.gov |

| Expected Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio | - |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A study by Martins et al. provided detailed crystallographic data for this compound. nih.gov This analysis reveals the bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Table 4: Crystallographic Data for this compound Data from Martins, M. A. P., et al., CrystEngComm 2015;17(38):7381-. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a | 6.4176 Å |

| b | 7.1023 Å |

| c | 7.5370 Å |

| α | 94.502° |

| β | 100.535° |

| γ | 115.558° |

| Z | 2 |

| COD Number | 7221763 |

Electronic and Vibrational Spectroscopy of Metal Complexes

While specific studies on the metal complexes of this compound are not widely available, the spectroscopic behavior of such complexes can be inferred from research on analogous aminoisoxazole derivatives. The amino group and the isoxazole ring nitrogen are potential coordination sites, allowing the molecule to act as a ligand for various metal ions.

Vibrational Spectroscopy (IR): Upon coordination of a metal ion to the ligand, shifts in the characteristic IR absorption bands are expected.

Coordination via the amino group would typically cause a shift in the N-H stretching and bending vibrations to lower frequencies.

If the isoxazole ring nitrogen participates in coordination, the C=N stretching frequency would also be altered. These shifts provide direct evidence of the ligand's binding mode to the metal center.

Electronic Spectroscopy (UV-Vis): The formation of a metal complex introduces new electronic transitions.

Ligand Transitions: The π→π* and n→π* transitions inherent to the isoxazole ligand may be shifted in energy upon complexation.

d-d Transitions: For transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)), new, typically weak, absorption bands would appear in the visible or near-infrared region. These bands correspond to the promotion of electrons between the d-orbitals of the metal ion, and their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For an organic molecule like this compound, the isoxazole ring, the amino group (-NH2), and the bromo substituent collectively influence its electronic structure and, consequently, its UV-Vis absorption spectrum.

A comprehensive literature search indicates that specific experimental UV-Vis spectroscopic data for this compound has not been reported. However, a theoretical analysis based on its structure allows for the prediction of the types of electronic transitions that would be expected. The primary transitions anticipated for this molecule would be π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The isoxazole ring contains π bonds, and the nitrogen and oxygen atoms of the ring, as well as the nitrogen of the amino group, possess non-bonding (n) electrons.

The π → π* transitions are typically of high energy and high intensity (large molar absorptivity, ε), while n → π* transitions are of lower energy and intensity. The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λmax) compared to the unsubstituted isoxazole core, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The bromo substituent may also influence the spectrum through its inductive and resonance effects.

A hypothetical UV-Vis analysis would involve dissolving this compound in a suitable solvent (one that does not absorb in the same region, such as ethanol or cyclohexane) and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be a plot of absorbance versus wavelength. The key parameters to be determined would be the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε). This data provides a characteristic fingerprint of the molecule and is valuable for its identification and quantification.

Hypothetical UV-Vis Spectral Data for this compound

This table is illustrative and represents the type of data that would be collected. Actual experimental values are not available in the public domain.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | Not Available | Not Available | π → π |

| Ethanol | Not Available | Not Available | n → π |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly powerful for studying transition metal complexes where the metal ion is in a paramagnetic state (i.e., has one or more unpaired d-electrons). This compound, as a ligand, can coordinate to metal ions through its nitrogen and/or oxygen atoms. If it forms a complex with a paramagnetic metal ion, such as Copper(II), ESR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center.

A literature review reveals no specific published ESR studies on metal complexes of this compound. Therefore, the following discussion outlines the principles and the type of information that would be obtained from such an investigation.

In a typical ESR experiment, the complex is placed in a strong, static magnetic field, and irradiated with microwave radiation. The absorption of microwaves induces transitions between the spin energy levels of the unpaired electrons. The resulting ESR spectrum is characterized by several parameters, most notably the g-factor and hyperfine coupling constants (A).

g-factor: The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For a transition metal complex, the g-factor is anisotropic, meaning its value depends on the orientation of the complex with respect to the magnetic field. In a frozen solution or powder sample, this anisotropy gives rise to characteristic spectral shapes from which the principal components of the g-tensor (gx, gy, gz) can be extracted. These values provide insights into the geometry of the complex (e.g., axial or rhombic) and the nature of the metal-ligand bonding.

Hyperfine Coupling: The magnetic moment of the unpaired electron can interact with the magnetic moments of nearby nuclei (a phenomenon called hyperfine interaction), leading to the splitting of ESR lines into multiple peaks. The magnitude of this splitting is given by the hyperfine coupling constant (A). Analysis of the hyperfine coupling to the metal nucleus (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) can reveal information about the covalency of the metal-ligand bond and the nature of the molecular orbital containing the unpaired electron. Furthermore, if the unpaired electron is delocalized onto the ligand, superhyperfine coupling to ligand atoms with nuclear spin (such as ¹⁴N, I = 1) may be observed, providing direct evidence of covalent bonding with the this compound ligand.

Hypothetical ESR Parameters for a Cu(II) Complex of this compound

This table is for illustrative purposes to show the type of data obtained from ESR spectroscopy. No experimental data for such a complex is currently available.

| Complex | g-values (g∥, g⊥) | Hyperfine Coupling Constants A∥ (MHz) | Coordination Geometry Inference |

|---|---|---|---|

| [Cu(this compound)₂Cl₂] | Not Available | Not Available | Not Available |

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Bromo 5 Methylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-4-bromo-5-methylisoxazole at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of its structure, stability, and reactivity.

Electronic Structure Analysis and Bonding Properties

Theoretical studies on substituted isoxazoles have shown that substituents modulate the polarity of the C4–C5 bond and the strength of the N–O bond. researchgate.net For this compound, the amino group is expected to increase electron density in the ring through resonance, while the electronegative bromine atom at the adjacent position withdraws electron density. This push-pull effect can influence the molecule's dipole moment and its reactivity towards electrophiles and nucleophiles.

Quantum chemical calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can predict key geometric parameters. researchgate.net Analysis of related substituted isoxazoles suggests that the bond lengths and angles around the isoxazole (B147169) core are sensitive to substituent effects. researchgate.net For instance, the C4-Br bond will exhibit ionic character, and the C3-N bond of the amino group will have partial double bond character due to conjugation with the isoxazole ring.

A comparison of theoretical and experimental bond lengths for the core isoxazole ring highlights the accuracy of computational methods.

| Bond | Typical Calculated Length (Å) | Typical Experimental Length (Å) |

|---|---|---|

| O1–N2 | 1.40 | 1.414 |

| N2=C3 | 1.28 | 1.281 |

| C3–C4 | 1.43 | 1.425 |

| C4=C5 | 1.35 | 1.355 |

| C5–O1 | 1.35 | 1.348 |

Data derived from typical values for substituted isoxazoles and may not represent the exact values for this compound. dergipark.org.tr

Reaction Mechanism Elucidation

Theoretical modeling is instrumental in elucidating potential reaction mechanisms. While specific photochemical studies on this compound are not widely documented, research on related compounds like 3-aminoisoxazole (B106053) provides a valuable framework. Computational studies on 3-aminoisoxazole have identified a double-well potential energy surface corresponding to the inversion motion of the amino group. nih.gov This inversion involves a planar transition state and has a calculated energy barrier of approximately 5.1 kJ mol⁻¹. nih.gov A similar conformational flexibility is expected for this compound, which could influence its recognition by biological receptors.

The weak N-O bond is a characteristic feature of isoxazoles, making them susceptible to ring-opening reactions under various conditions, including photochemical, thermal, or reductive cleavage. researchgate.netmdpi.com Computational modeling can map the potential energy surfaces for such reactions, identifying transition states and intermediate structures, thereby predicting the most likely reaction pathways and products.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds. Methods like time-dependent DFT (TD-DFT) can forecast UV-Vis absorption spectra, while calculations of nuclear magnetic shieldings provide theoretical NMR chemical shifts. dergipark.org.trnih.gov

For isoxazole derivatives, DFT calculations have shown good correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, vibrational frequencies calculated from the optimized molecular geometry can be compared with experimental IR and Raman spectra to assign vibrational modes.

High-level coupled-cluster methods, in conjunction with DFT, have been employed for the precise prediction of rotational constants for molecules like 3-aminoisoxazole, achieving agreement with experimental values to within 0.1%. nih.gov This level of accuracy is crucial for identifying molecules in complex environments, such as interstellar space or in biological assays.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 | 155.50 | 163.34 |

| C4 | 83.27 | 94.44 |

| C5 | 153.61 | 162.47 |

Data is illustrative and based on a related isoxazole derivative to demonstrate the principle of spectroscopic prediction. dergipark.org.tr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its interactions with other molecules and its conformational dynamics in solution.

Ligand-Protein Interactions and Binding Affinity Predictions

Given the prevalence of the isoxazole scaffold in medicinal chemistry, understanding how derivatives like this compound interact with protein targets is of great interest. nih.gov MD simulations, often preceded by molecular docking, are a key tool for this purpose. For instance, isoxazole derivatives have been investigated as inhibitors of various enzymes, including those from mycobacteria.

In a typical workflow, the compound is first docked into the active site of a target protein, such as mycobacterial FabH, to predict its preferred binding pose. Subsequently, MD simulations of the protein-ligand complex are performed to assess the stability of this pose and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. These simulations can reveal how the amino, bromo, and methyl groups of the ligand contribute to binding. Recent studies on other isoxazole antibacterials have used this approach to elucidate binding modes within bacterial protein receptors. mdpi.com

The binding free energy, a measure of binding affinity, can then be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations are crucial for prioritizing compounds for synthesis and experimental testing.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Isoxazole Derivative A | -9.4 | TYR123, SER80 |

| Isoxazole Derivative B | -10.1 | LEU150, PHE78 |

| This compound (Hypothetical) | -8.9 | ASP101, VAL125 |

This table is illustrative, based on findings for other antibacterial isoxazoles, to demonstrate the output of such studies. mdpi.com

Conformational Behavior in Solution

The conformational flexibility of this compound in an aqueous environment can be explored using MD simulations. These simulations track the molecule's movements over time, providing insight into its preferred shapes and the dynamics of its functional groups.

A key aspect to investigate would be the rotational barrier around the C3-NH2 bond and the potential for the amino group to form hydrogen bonds with solvent molecules. The solvent environment can influence the energy barrier for the amino group's inversion motion, which was identified in quantum chemical calculations. nih.gov Furthermore, the orientation of the isoxazole ring and its substituents relative to each other can be analyzed by monitoring relevant dihedral angles throughout the simulation. Understanding the conformational preferences of the molecule in solution is essential, as it dictates the shape presented for binding to a biological target.

Structural and Energetic Analysis of Crystalline Forms

The crystalline form of this compound has been a subject of detailed investigation to understand its solid-state architecture and the energetic factors governing its stability. Research in this area has provided a comprehensive view of the compound's crystal packing and intermolecular interactions.

A key study in this field focused on a combined experimental and theoretical approach to elucidate the crystallization behavior of 3-amino-4-halo-5-methylisoxazoles. nih.gov This research provided a foundational understanding of the supramolecular arrangement of this compound in its crystalline state.

The crystallographic data reveals that this compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters, which define the repeating unit of the crystal lattice, have been precisely determined. These parameters are crucial for defining the geometry and density of the crystal.

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4176 |

| b (Å) | 7.1023 |

| c (Å) | 7.5370 |

| α (°) | 94.502 |

| β (°) | 100.535 |

| γ (°) | 115.558 |

| Z | 2 |

| Z' | 1 |

| Residual Factor | 0.0331 |

Data sourced from the Crystallography Open Database (COD) entry 7221763, associated with the publication Martins, M. A. P., et al. (2015). nih.gov

Biological Activity and Medicinal Chemistry of 3 Amino 4 Bromo 5 Methylisoxazole Derivatives

Antimicrobial Efficacy

Derivatives of 3-amino-5-methylisoxazole (B124983) have demonstrated notable potential in combating microbial infections, with research highlighting their efficacy against both bacterial and fungal pathogens.

Activity against Bacterial Strains (e.g., Mycobacterium tuberculosis)

While specific studies on the antitubercular activity of 3-amino-4-bromo-5-methylisoxazole are limited, the broader class of isoxazole-containing compounds has shown promise. For instance, various isoxazole (B147169) derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Some of these compounds have exhibited significant potency, suggesting that the isoxazole ring system can be a valuable pharmacophore in the development of new antitubercular drugs. The introduction of a bromine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance biological activity, and thus warrants further investigation in the context of M. tuberculosis inhibition.

Antifungal Properties

The antifungal potential of isoxazole derivatives is an active area of research. Studies have shown that certain substituted isoxazoles can effectively inhibit the growth of various fungal strains. The mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of cell membrane integrity. While direct evidence for the antifungal properties of this compound is not extensively documented, the structural features of this compound align with those of other known antifungal isoxazoles.

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical focus of medicinal chemistry, and isoxazole derivatives have been identified as a promising class of compounds. Research has demonstrated that various substituted isoxazoles exhibit significant cytotoxic effects against a range of cancer cell lines. The planar structure of the isoxazole ring allows it to intercalate with DNA or bind to the active sites of key enzymes involved in cancer cell proliferation. The presence of the amino and bromo substituents on the this compound scaffold could modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic activity.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is of great therapeutic importance. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The anti-inflammatory effects of these compounds are often attributed to their ability to scavenge free radicals and modulate pro-inflammatory cytokine production. The specific substitution pattern of this compound suggests that it may possess anti-inflammatory activity, though further studies are required to confirm this.

Neuroprotective and Other Pharmacological Effects

Beyond their antimicrobial, anticancer, and anti-inflammatory activities, isoxazole derivatives have been explored for their potential in treating neurological disorders. Certain isoxazoles have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often linked to their antioxidant properties and their ability to modulate neurotransmitter systems. The unique chemical structure of this compound makes it a candidate for investigation into its neuropharmacological profile.

Structure-Activity Relationship (SAR) Studies of Substituted Isoxazole Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. For isoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the isoxazole ring significantly influence their biological activity. For example, the presence of a small alkyl group, such as the methyl group at the 5-position of this compound, can enhance lipophilicity and improve cell membrane permeability. The amino group at the 3-position can act as a hydrogen bond donor, facilitating interaction with biological targets. The bromo substituent at the 4-position can increase the compound's potency through halogen bonding and by altering its electronic properties.

A hypothetical SAR study for a series of this compound derivatives could involve modifying the substituents at these key positions to investigate their impact on a specific biological activity, as illustrated in the table below.

| Compound | R1 (at position 3) | R2 (at position 4) | R3 (at position 5) | Observed Activity (Hypothetical) |

| Parent | -NH2 | -Br | -CH3 | Baseline |

| Derivative 1 | -NHCOCH3 | -Br | -CH3 | Decreased |

| Derivative 2 | -NH2 | -Cl | -CH3 | Similar to Parent |

| Derivative 3 | -NH2 | -Br | -C2H5 | Increased |

This hypothetical data suggests that acetylation of the amino group (Derivative 1) may decrease activity, while replacing bromine with chlorine (Derivative 2) has little effect. In contrast, increasing the size of the alkyl group at position 5 (Derivative 3) could lead to enhanced activity. Such studies are essential for guiding the synthesis of more potent and selective isoxazole-based therapeutic agents.

Investigations into Molecular Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their interactions with various biological targets, leading to a deeper understanding of their mechanisms of action.

One significant area of research has been the development of 3,5-dimethylisoxazole (B1293586) derivatives as potent inhibitors of the BET (bromodomain and extra terminal domain) family of bromodomains. nih.gov These proteins are considered important epigenetic therapeutic targets because they recognize acetylated lysine (B10760008) residues on histones, a key process in the regulation of gene transcription. nih.gov X-ray crystallography studies have revealed that these isoxazole derivatives act as acetyl-lysine isosteres, binding to the acetylated lysine binding pocket of bromodomains like BRD4(1). nih.govresearchgate.net The 3,5-dimethylisoxazole moiety is crucial for this interaction, with the methyl groups fitting into hydrophobic pockets within the bromodomain. nih.gov By inhibiting the binding of BET proteins to chromatin, these compounds can modulate the expression of key oncogenes, leading to anti-proliferative effects in cancer cells. nih.govresearchgate.net

Another identified molecular target is Keap1 (Kelch-like ECH-associated protein 1), a repressor protein for the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.gov Certain 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have been shown to be effective activators of the Nrf2/HO-1 (heme oxygenase-1) protective pathway. nih.gov The mechanism involves the electrophilic 3-bromo-isoxazoline "warhead" reacting with specific cysteine residues on Keap1, such as Cys151. nih.gov This modification of Keap1 leads to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and detoxifying genes. nih.gov This activity highlights the potential of these derivatives in therapeutic areas related to inflammation and oxidative stress. nih.gov

Role in Drug Discovery and Development Initiatives

The unique structural features and biological activities of this compound derivatives have made them valuable scaffolds in drug discovery and development.

Lead Optimization and Scaffold Hybridization Strategies

The this compound core has been a focal point for lead optimization studies aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In the context of BET bromodomain inhibitors, structure-guided optimization of a lead compound containing a 3,5-dimethylisoxazole moiety led to the development of highly potent inhibitors. nih.gov This was achieved by systematically modifying substituents on the isoxazole ring to enhance interactions within the binding pocket. nih.gov

Scaffold hybridization, a strategy that combines pharmacophoric elements from different molecular scaffolds, has also been employed. This approach aims to create novel molecules with improved or multi-target activities. The isoxazole ring from this compound can be combined with other heterocyclic systems or functional groups known to interact with specific targets. For instance, the design of aminobenzoquinones based on a scaffold hopping strategy from a known anticancer agent has led to the discovery of potent compounds with broad-spectrum anticancer activity. nih.gov

Development of Multi-Targeted Therapies

The ability of isoxazole derivatives to interact with multiple biological targets has spurred interest in their development as multi-targeted therapies. nih.govnih.gov A single molecule that can modulate two or more disease-relevant targets can offer advantages in terms of efficacy and reduced potential for drug resistance.

For example, the dual inhibitory activity of some isoxazole-containing compounds against different bromodomain families (e.g., BET and CREBBP) illustrates a multi-targeted approach within a single target class. nih.govresearchgate.net Furthermore, the Nrf2-activating properties of certain isoxazoline (B3343090) derivatives could be combined with other pharmacological activities to create drugs that not only target a primary disease pathway but also provide cytoprotective effects through the induction of antioxidant responses. nih.gov This is particularly relevant for complex diseases like cancer and neurodegenerative disorders where multiple signaling pathways are dysregulated.

Biotransformation and Environmental Degradation Studies

Beyond its role in medicinal chemistry, 3-amino-5-methylisoxazole, a related compound, is a significant intermediate in the biodegradation of the widely used antibiotic sulfamethoxazole (B1682508). nih.govresearchgate.netnih.gov Understanding its formation and subsequent degradation is crucial for assessing the environmental impact of sulfamethoxazole.

Role as an Intermediate in Biodegradation Pathways (e.g., Sulfamethoxazole)

Sulfamethoxazole can be biodegraded by various microorganisms, and a common step in this process is the cleavage of the sulfonamide bond, leading to the formation of 3-amino-5-methylisoxazole and p-aminobenzenesulfonic acid. nih.govresearchgate.netnih.gov While some microorganisms can degrade sulfamethoxazole, the resulting 3-amino-5-methylisoxazole can be persistent and accumulate in the environment. nih.govnih.gov However, several bacterial strains have been isolated that are capable of utilizing 3-amino-5-methylisoxazole as a sole source of carbon and nitrogen, leading to its further degradation. nih.govnih.govnih.gov Studies have identified key by-products in the catabolism of sulfamethoxazole, including 3-amino-5-methylisoxazole, 4-aminophenol, and hydroquinone. nih.gov

Photocatalytic Degradation Products

In addition to microbial degradation, photocatalysis has been explored as a method to break down sulfamethoxazole and its intermediates. Photocatalytic degradation of sulfamethoxazole can also lead to the formation of 3-amino-5-methylisoxazole. Further photocatalytic treatment can then degrade this intermediate. The efficiency of this process can be enhanced by using composite photocatalysts, such as Ti3C2-TiO2, which has shown high efficiency in degrading organic dyes like methyl orange. nih.gov

Interactive Data Table: Research Findings on this compound Derivatives and Related Compounds

| Compound/Derivative | Biological Target/Process | Key Findings | Reference |

| 3,5-Dimethylisoxazole Derivatives | BET Bromodomains (e.g., BRD4) | Act as acetyl-lysine isosteres, inhibiting bromodomain function and showing anti-proliferative effects in leukemia cells. | nih.gov |

| 3-Bromo-4,5-dihydroisoxazole Derivatives | Keap1-Nrf2 Pathway | Activate the Nrf2/HO-1 protective system by modifying Cys151 of Keap1, suggesting therapeutic potential in inflammation. | nih.gov |

| 3-Amino-5-methylisoxazole | Sulfamethoxazole Biodegradation | A persistent intermediate in the microbial degradation of sulfamethoxazole. | nih.govnih.govnih.gov |

| 3-Amino-5-methylisoxazole | Microbial Degradation | Can be completely degraded by specific bacterial strains like Labrys sp. and Gordonia sp. | nih.gov |

| Aminobenzoquinones | Anticancer Activity | Scaffold hopping from a lead compound led to potent anticancer agents, particularly against leukemia. | nih.gov |

Extensive Research Yields No Data on the Biological Activity of Metal Complexes of this compound Schiff Bases

Despite a thorough and targeted search of scientific literature, no studies detailing the biological activity of metal complexes derived from Schiff bases of this compound were found. The investigation sought to uncover research on the antimicrobial, antifungal, or other biological properties of these specific compounds, as outlined in the requested article section.

The comprehensive search strategy included multiple queries across various scientific databases, focusing on the synthesis, characterization, and biological evaluation of transition metal complexes with Schiff bases of the specified isoxazole derivative. The searches were designed to locate detailed research findings and any available data tables related to their biological activity.

Therefore, the section on the "Biological Activity of Metal Complexes of this compound Schiff Bases" cannot be provided at this time due to the absence of relevant scientific data.

Table of Compounds Mentioned in Literature Search

Emerging Research Directions and Future Perspectives for 3 Amino 4 Bromo 5 Methylisoxazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly and efficient methods. nih.gov Traditional synthetic routes often involve harsh conditions and the use of toxic solvents. nih.gov Consequently, modern research is focused on developing novel and sustainable methodologies that offer higher yields, reduced energy consumption, and greater efficiency.

Emerging techniques that could be applied to the synthesis of 3-Amino-4-bromo-5-methylisoxazole and its derivatives include:

Ultrasonic Irradiation: Sonochemistry has been identified as a green and effective alternative for synthesizing isoxazole-based molecules. nih.gov Ultrasound-assisted synthesis can significantly reduce reaction times and improve yields compared to traditional thermal methods. nih.gov This approach facilitates efficient cyclization, cross-coupling, and multicomponent reactions, making it a powerful tool for sustainable heterocyclic synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted reactions represent another efficient method for synthesizing heterocyclic compounds. For instance, hetero-Diels–Alder reactions to create complex molecules have been successfully performed in minutes under microwave irradiation. mdpi.com This technology offers rapid heating and precise temperature control, leading to accelerated reaction rates and cleaner product formation.

One-Pot, Multi-Component Reactions: The development of one-pot, multi-component reactions is a significant advancement in synthetic chemistry. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which increases efficiency and reduces waste. nih.gov For example, a one-pot, five-component strategy has been developed for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

These sustainable methodologies offer promising avenues for the efficient and environmentally conscious production of this compound and its derivatives, paving the way for their broader application in research and development.

| Synthetic Methodology | Key Advantages | Potential Application for Isoxazoles |

| Ultrasonic Irradiation | Reduced reaction times, improved yields, energy efficiency. nih.gov | Efficient cyclization and cross-coupling reactions. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, precise temperature control, accelerated reactions. mdpi.com | High-speed synthesis of complex heterocyclic systems. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, minimizes waste. mdpi.com | Green synthesis of fused heterocyclic frameworks. |

| Multi-Component Reactions | High efficiency, reduced waste, step economy. nih.gov | One-pot synthesis of complex, substituted isoxazoles. nih.gov |

Exploration of Advanced Catalytic Applications for Functionalization

The functionalization of the isoxazole core is critical for creating diverse molecular libraries. Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying heterocyclic compounds by directly converting C-H bonds into new C-C or C-heteroatom bonds. acs.orgyoutube.com This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

For a molecule like this compound, the bromine atom already provides a handle for traditional cross-coupling reactions. However, advanced catalytic methods can offer new ways to modify the molecule:

Palladium-Catalyzed C-H Arylation: Palladium catalysts have been successfully used for the direct C-H arylation of isoxazoles, allowing for the selective formation of C-C bonds at specific positions on the ring. nih.gov

Rhodium(III)-Catalyzed Functionalization: Rhodium(III) catalysts are effective for the direct functionalization of C-H bonds under oxidative conditions, enabling the formation of C-C, C-N, and C-O bonds. acs.org

Metal-Catalyzed Group Transfer: Another approach involves the metal-catalyzed transfer of carbene or nitrene groups to C-H bonds, offering significant control over site selectivity based on the catalyst used. acs.org

These catalytic strategies allow for the precise and efficient modification of the isoxazole scaffold, enabling the synthesis of a wide range of derivatives from the this compound template.

Rational Design and Synthesis of Potent and Selective Derivatives

Rational design is a key strategy in modern drug discovery, focusing on the synthesis of compounds with improved potency and selectivity. This process relies heavily on understanding the structure-activity relationships (SAR) of a chemical series. nih.govmdpi.com SAR studies investigate how specific structural modifications to a molecule affect its biological activity, providing insights for designing more effective analogs. researchgate.net

For this compound, a rational design approach would involve:

Scaffold Modification: Using the isoxazole core as a template, new derivatives can be synthesized by modifying the amino and bromo substituents. The bromine atom is particularly useful as it can be replaced via nucleophilic substitution reactions or used in cross-coupling reactions to introduce a variety of functional groups. smolecule.com

SAR Studies: A library of derivatives would be synthesized and screened for biological activity. The results would be analyzed to identify which structural features are crucial for activity and selectivity. nih.gov For example, studies on other heterocyclic compounds have shown that the position and nature of substituents (e.g., nitro, methyl, bromo) can significantly impact antibacterial activity. nih.gov

Iterative Optimization: Based on the initial SAR findings, further rounds of design, synthesis, and testing are conducted to fine-tune the molecular structure and optimize its therapeutic properties.

This iterative cycle of design and synthesis is fundamental to developing potent and selective drug candidates based on the this compound scaffold.

Application in Novel Therapeutic Areas and Disease Models

The isoxazole ring is a component of numerous approved drugs, highlighting its therapeutic importance. nih.gov Derivatives of this compound are being explored for a variety of potential therapeutic applications. For instance, a closely related compound, 3-Bromo-5-methylisoxazole-4-carboxylic acid, has shown potential as an antimicrobial, neuroprotective, and antitumor agent. smolecule.com

Emerging research suggests that derivatives of this scaffold could be valuable in several new areas: